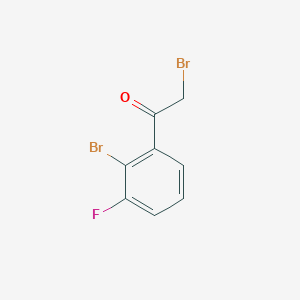

2-Bromo-3-fluorophenacyl bromide

Description

Significance of Halogenated Phenacyl Bromides as Versatile Building Blocks

Halogenated phenacyl bromides are a class of α-halo ketones that are widely recognized as valuable precursors in organic synthesis. The presence of the α-bromo ketone moiety provides a highly reactive electrophilic site, making these compounds excellent substrates for nucleophilic substitution reactions. This reactivity is the foundation for their extensive use in the construction of diverse heterocyclic systems, which are core scaffolds in many pharmaceutical and materials science applications. smolecule.com

For instance, substituted phenacyl bromides are key starting materials in the Hantzsch thiazole (B1198619) synthesis, reacting with thioureas to form thiazole rings. ossila.comresearchgate.net Thiazole derivatives are known to exhibit a wide range of biological activities, including acting as correctors for the chloride transport defect in cystic fibrosis. ossila.com Similarly, reactions with amidines or other nitrogen-containing nucleophiles can lead to the formation of imidazoles, pyrazines, and other nitrogen-containing heterocycles. ossila.commdpi.com The specific halogen substituents on the phenyl ring can further modulate the reactivity of the phenacyl bromide and influence the properties of the final products.

Overview of the Research Landscape for 2-Bromo-3-fluorophenacyl Bromide

While the broader class of halogenated phenacyl bromides has been extensively studied, specific research focused exclusively on this compound is limited. Much of the current understanding of its potential reactivity and applications is inferred from studies on closely related analogues.

Research on compounds such as 2-Bromo-1-(3-fluorophenyl)ethan-1-one (3-fluorophenacyl bromide) and 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone demonstrates the utility of such molecules. For example, 2-Bromo-3′-fluoroacetophenone is utilized in the synthesis of thiazole derivatives that have been investigated as inhibitors of glutathione (B108866) S-transferase Omega 1 and for their activity against Trypanosoma brucei. ossila.com It also reacts with ortho-phenylenediamine derivatives to produce pyrazine-based complexes that exhibit phosphorescence, suggesting applications in materials science. ossila.com

The research landscape for haloacetophenones, in general, is dynamic, with ongoing efforts to develop new synthetic methodologies and explore their applications in medicinal chemistry and materials science. The introduction of multiple halogen atoms, as seen in this compound, offers opportunities for selective functionalization and the fine-tuning of molecular properties.

Structural Context within the Class of Haloacetophenones

This compound belongs to the family of haloacetophenones, which are acetophenone (B1666503) derivatives bearing one or more halogen substituents. The structure of this compound is characterized by an acetophenone core with a bromine atom at the α-carbon of the acetyl group, making it a phenacyl bromide. Additionally, the phenyl ring is substituted with a bromine atom at the 2-position and a fluorine atom at the 3-position.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2FO |

|---|---|

Molecular Weight |

295.93 g/mol |

IUPAC Name |

2-bromo-1-(2-bromo-3-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |

InChI Key |

MXYYCYJHDAXBTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Fluorophenacyl Bromide and Its Derivatives

Classical and Contemporary Approaches to Phenacyl Bromide Synthesis

The traditional routes to phenacyl bromides and their substituted derivatives primarily rely on the direct bromination of acetophenones and the strategic introduction of substituents onto the aromatic ring.

Alpha-Bromination of Substituted Acetophenones

The most direct and widely used method for synthesizing phenacyl bromides is the α-bromination of the corresponding acetophenone (B1666503). The synthesis of 2-Bromo-3-fluorophenacyl bromide typically starts with 3-fluoroacetophenone. , ossila.com The reaction involves the substitution of a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group) with a bromine atom.

This reaction is typically carried out under acidic conditions. The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. This enol is the active nucleophile that attacks molecular bromine (Br₂). researchgate.net, researchgate.net Because the reaction proceeds through an enol intermediate, it is the formation of this enol that constitutes the rate-determining step. researchgate.net

Common reagents and conditions for α-bromination include:

Bromine (Br₂) in a solvent: A solution of bromine is added to the acetophenone derivative. prepchem.com Various solvents can be used, including acetic acid, ether, and carbon tetrachloride. orgsyn.org The presence of an acid catalyst, such as HBr or acetic acid, is often required to facilitate the reaction. mdpi.com

N-Bromosuccinimide (NBS): As a safer and easier-to-handle alternative to liquid bromine, NBS is a common brominating agent for α-bromination. rsc.org

Other Brominating Agents: Reagents like pyridinium (B92312) hydrobromide perbromide are also employed for their safety and efficiency. researchgate.net

The table below summarizes typical conditions for the α-bromination of acetophenone.

| Brominating Agent | Catalyst/Solvent | Temperature | Notes |

| Bromine (Br₂) | Acetic Acid | Room Temperature | A traditional and effective method. orgsyn.org |

| Bromine (Br₂) | Anhydrous Ether / AlCl₃ | Ice Bath | The Lewis acid can promote the reaction. orgsyn.org |

| N-Bromosuccinimide (NBS) | Amberlyst-15 | Not specified | NBS is a solid, safer alternative to Br₂. lookchem.com |

| Pyridinium hydrobromide perbromide | Acetic Acid | 90 °C | Offers high yield and safety advantages. researchgate.net |

Strategies for Introducing Fluorine and Additional Bromine Substituents on the Aromatic Ring

The synthesis of a multi-substituted compound like this compound requires methods to install halogens onto the benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution.

Aromatic Bromination: To introduce a bromine atom onto the aromatic ring of an acetophenone, an electrophilic aromatic substitution reaction is employed. This is distinct from the α-bromination of the side chain. The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule and generate a strong electrophile (bromonium ion). For instance, the bromination of 4-fluoroacetophenone using Br₂ and FeBr₃ in acetic acid introduces a bromine atom at the meta-position relative to the acetyl group.

Aromatic Fluorination: Direct fluorination of aromatic rings is often too exothermic and difficult to control. Therefore, fluorine is typically introduced using more specialized methods. One classical approach is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, itself prepared from an aromatic amine. More modern methods may involve nucleophilic aromatic substitution on activated rings using fluoride (B91410) sources or electrophilic fluorination using specialized reagents. In the context of this compound, the synthesis would most practically begin with a commercially available, pre-fluorinated starting material like 3-fluoroacetophenone. , ossila.com

Advanced Catalytic Methods for Selective Functionalization

Modern synthetic chemistry has developed advanced catalytic systems to achieve higher selectivity and efficiency in the functionalization of aromatic rings, moving beyond classical methods.

Palladium-Catalyzed C-Br Bond Forming Reactions

While palladium catalysis is famous for cross-coupling reactions that cleave C-Br bonds (e.g., Suzuki, Heck couplings), its use for the direct formation of C-Br bonds via C-H activation is a more recent and challenging area. nih.gov, nsf.gov This approach offers a powerful way to directly brominate an aromatic C-H bond with high regioselectivity, often guided by a directing group on the substrate.

The general mechanism involves a palladium(II) catalyst that coordinates to the substrate. A directing group on the molecule, such as an oxime or other nitrogen-containing group, can guide the catalyst to selectively activate a specific C-H bond (often at the ortho position). rsc.org, snnu.edu.cn This palladacycle intermediate then reacts with a brominating agent to form the C-Br bond and regenerate the catalyst. This method can provide access to brominated isomers that are difficult to obtain through classical electrophilic substitution. rsc.org

Selective Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which is a functional group containing a heteroatom (e.g., amide, methoxy, or the carbonyl of a ketone itself). wikipedia.org

The process involves the following steps:

Coordination: A strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), coordinates to the heteroatom of the DMG.

Deprotonation: The base then selectively removes a proton from the nearest (ortho) position on the aromatic ring, forming a stabilized aryllithium intermediate. wikipedia.org

Electrophilic Quench: This highly nucleophilic aryllithium species is then treated with an electrophile. To introduce a bromine atom, an electrophilic bromine source such as molecular bromine (Br₂) or 1,2-dibromoethane (B42909) is added.

This method allows for the precise installation of a bromine atom ortho to the directing group, a position that can be difficult to access selectively via traditional electrophilic bromination. However, the application to fluoroaromatic compounds can be challenging due to the potential instability of the lithiated intermediates. researchgate.net

Emerging Green Chemistry Principles in the Synthesis of Halogenated Acetophenones

In response to the environmental impact of traditional chemical processes, green chemistry principles are increasingly being applied to the synthesis of halogenated acetophenones. The focus is on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. ugm.ac.id

Key green approaches include:

Use of Safer Reagents: Traditional α-bromination often uses hazardous liquid bromine. Greener alternatives include using N-bromosuccinimide (NBS) or generating the brominating agent in situ. rsc.org, lookchem.com One such system is the H₂O₂-HBr system, which is considered environmentally benign. iau.ir Another approach uses ammonium (B1175870) bromide as the bromine source in an electrochemical process. lookchem.com

Solvent-Free and Aqueous Reactions: A significant goal of green chemistry is to eliminate or replace volatile organic solvents. Some bromination reactions have been developed to run under solvent-free conditions, for example by grinding the solid reactants together. mdpi.com Water is also being explored as a reaction medium, as seen in the K₂S₂O₈-mediated synthesis of phenacyl bromides from styrenes in pure water. rsc.org, rsc.org

Metal-Free Catalysis: To avoid the cost and toxicity associated with heavy metal catalysts, metal-free C-H bromination methods are being developed. One such protocol uses iodobenzene (B50100) diacetate (PIDA) and KBr to achieve the α-bromination of aromatic ketones. ias.ac.in

The table below highlights a comparison of traditional vs. green approaches for phenacyl bromide synthesis.

| Feature | Traditional Method | Green Chemistry Approach |

| Bromine Source | Liquid Bromine (Br₂) | H₂O₂-HBr iau.ir, KBr rsc.org, NBS rsc.org |

| Solvent | Chlorinated Solvents, Acetic Acid | Water rsc.org, Solvent-free (grinding) mdpi.com |

| Catalyst | Lewis Acids (AlCl₃), Protic Acids | Metal-free (e.g., PIDA) ias.ac.in |

| Byproducts | Acidic waste streams | Fewer toxic byproducts, often water |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Fluorophenacyl Bromide

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack. The carbonyl group's electron-withdrawing nature enhances the leaving group ability of the bromide, facilitating substitution reactions. nih.gov

Investigations with Diverse Amine Nucleophiles: Imine and Hydrazone Formation

The mechanism for imine formation typically involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer steps to form a carbinolamine intermediate.

Protonation of the hydroxyl group, followed by elimination of a water molecule to form an iminium ion.

Deprotonation of the nitrogen to yield the neutral imine. youtube.com

Similarly, reaction with hydrazine (B178648) or its derivatives would be expected to form the corresponding hydrazones through a similar condensation mechanism. masterorganicchemistry.com The reaction of aromatic amines with α-bromoketones, known as the Bischler-Möhlau reaction, can lead to the formation of substituted indoles under specific conditions, often requiring microwave irradiation to improve yields. rsc.orgrsc.orgquimatryx.com

Reactivity with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioureas)

Sulfur-containing nucleophiles are generally potent and would readily react with 2-bromo-3-fluorophenacyl bromide. Thiols (mercaptans) would act as strong nucleophiles, attacking the α-carbon to displace the bromide and form α-thio ketones.

The reaction with thiourea (B124793) is a classic method for the synthesis of 2-aminothiazoles, known as the Hantzsch thiazole (B1198619) synthesis. acs.orgnih.govtandfonline.comclockss.orgnanobioletters.comwikipedia.org This reaction proceeds by initial S-alkylation of thiourea at the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole (B372263) ring. acs.org This reaction is often efficient and can be carried out under mild conditions, sometimes accelerated by grinding or the use of catalysts. tandfonline.comnanobioletters.com

| Nucleophile | Product Type | Reaction Conditions (Analogous Systems) | Yield (Analogous Systems) |

| Primary Amine | Imine/α-aminoketone | Methanol or other alcohol solvents youtube.com | Generally good to excellent |

| Aromatic Amine | Substituted Indole | Microwave irradiation, solvent-free rsc.orgrsc.org | Variable, often improved with microwaves |

| Thiourea | 2-Aminothiazole | Ethanol (B145695), reflux; or grinding at room temp. tandfonline.comnanobioletters.com | Good to excellent |

| Substituted Thiourea | Substituted 2-Aminothiazole | Methanol, room temperature, catalyst (e.g., Bu4NPF6) clockss.org | Excellent |

Kinetic and Stereochemical Aspects of Substitution Pathways

Nucleophilic substitution reactions at the α-carbon of phenacyl bromides are typically bimolecular (SN2). nih.gov Kinetic studies on similar systems have shown that these reactions follow second-order kinetics. researchgate.net The rate of reaction is influenced by several factors:

The Nucleophile: Stronger, less sterically hindered nucleophiles will react faster.

The Solvent: Protic solvents can solvate the leaving group, potentially slowing down the reaction compared to polar aprotic solvents.

Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can slightly influence the electrophilicity of the α-carbon. researchgate.net

Computational studies on the reaction of phenacyl bromides with pyridines suggest a classic SN2 transition state, rather than the formation of a tetrahedral intermediate at the carbonyl group. researchgate.net If the α-carbon were a stereocenter, an SN2 mechanism would lead to an inversion of stereochemistry. nih.gov However, for this compound, the α-carbon is not stereogenic. Recent studies on the nucleophilic fluorination of α-bromo phenylacetates have shown that both SN1 and SN2 pathways can exist, with the stereochemical outcome depending on the specific reagents and conditions used. nih.gov

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The phenyl ring of this compound is substituted with two halogen atoms and an acyl group, all of which are deactivating, electron-withdrawing groups. This makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), while being deactivated towards electrophilic aromatic substitution.

SNAr reactions typically require a strong nucleophile and are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. acs.org In this molecule, the fluorine atom is a potential leaving group. The bromo and phenacyl groups are ortho and para to the fluorine, respectively, which would activate it towards nucleophilic attack. Generally, in SNAr reactions with multiple halogens, the more electronegative halogen (fluorine) is a better leaving group, provided the ring is sufficiently activated. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. acs.org

Recent advances have shown that nucleophilic aromatic substitution on halophenols can be achieved under mild conditions, sometimes involving radical pathways or photocatalysis. osti.govnih.govresearchgate.netchemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Applications in Suzuki-Miyaura, Sonogashira, and Heck Couplings

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). researchgate.netrsc.orgresearchgate.net For polyhalogenated aromatic compounds, selective coupling can often be achieved. researchgate.netacs.orgwuxibiology.com The general reactivity order for halogens in Suzuki coupling is I > Br > Cl > F. wuxibiology.com Therefore, the C-Br bond would be expected to react selectively over the C-F bond.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukrsc.orgrsc.orgorganic-chemistry.orgacs.org Similar to the Suzuki reaction, the C-Br bond would be the reactive site. rsc.orgrsc.org This method would allow for the introduction of an alkynyl moiety onto the phenyl ring.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. acs.orgresearchgate.netias.ac.inmdpi.com The reaction typically proceeds with high stereoselectivity to form the trans product. The reactivity of bromobenzenes in the Heck reaction is well-established, with electron-deficient bromobenzenes sometimes reacting more slowly than electron-rich ones. acs.org

| Coupling Reaction | Reagents | Catalyst/Conditions (General) | Expected Product |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 2-(Aryl')-3-fluorophenacyl bromide |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 2-(Alkynyl)-3-fluorophenacyl bromide |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | 2-(Alkenyl)-3-fluorophenacyl bromide |

Cyclization Reactions Leading to Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a highly reactive α-carbon bearing a bromine atom, makes it an excellent substrate for cyclization reactions. These reactions are pivotal in the construction of heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials.

Mechanisms of Thiazole Ring Formation (e.g., Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction with a thioamide, such as thiourea, proceeds through a well-established mechanism.

The initial step involves a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, displacing the bromide ion to form an isothiourea intermediate. acs.org This is followed by an intramolecular cyclization, where the nitrogen atom of the isothiourea attacks the electrophilic carbonyl carbon of the original phenacyl moiety. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. acs.orgtandfonline.com

The general mechanism for the Hantzsch thiazole synthesis is depicted below:

Nucleophilic Attack: The sulfur of the thioamide attacks the α-carbon of this compound.

Intermediate Formation: Formation of an isothiourea derivative.

Cyclization: Intramolecular attack by the nitrogen on the carbonyl carbon.

Dehydration: Elimination of a water molecule to yield the final thiazole product.

The substituents on the phenyl ring of this compound can influence the rate of this reaction. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step. Conversely, steric hindrance from the ortho-bromo group might slightly impede the approach of the nucleophile.

A variety of substituted thiazoles can be synthesized using this method, depending on the choice of thioamide. bepls.comresearchgate.net The resulting 2-amino-4-(2-bromo-3-fluorophenyl)thiazole derivatives are valuable precursors for further synthetic elaborations.

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| This compound | Thiourea | 2-Amino-4-(2-bromo-3-fluorophenyl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Substituted Thioamides | 2,5-Disubstituted-4-(2-bromo-3-fluorophenyl)thiazole | Hantzsch Thiazole Synthesis |

Pyrazine (B50134) and Other Nitrogen-Containing Heterocycle Syntheses

Beyond thiazoles, this compound is a precursor for other nitrogen-containing heterocycles, notably pyrazines. The synthesis of pyrazines from α-haloketones can be achieved through self-condensation or by reaction with 1,2-diamines. nih.govacs.orgrsc.org

In a typical synthesis, the self-condensation of two molecules of an α-aminoketone, derived from the α-haloketone, leads to a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. nih.gov For this compound, initial reaction with ammonia (B1221849) or a primary amine would generate the corresponding α-aminoketone. Dimerization of this intermediate would yield a substituted dihydropyrazine, which upon oxidation, would furnish a 2,5-bis(2-bromo-3-fluorophenyl)pyrazine.

Alternatively, reaction with a 1,2-diamine offers a more direct route to unsymmetrically substituted pyrazines or related heterocycles like quinoxalines. acs.org The reaction of this compound with a 1,2-diamine would proceed via a sequential double condensation to form a dihydropyrazine or dihydroquinoxaline, followed by oxidation.

The synthesis of other nitrogen-containing heterocycles, such as pyrroles and their fused derivatives, is also possible through reactions with appropriate nitrogen nucleophiles. nih.gov

| Reactants | Intermediate | Product | Heterocycle |

| This compound, Ammonia | 2-Amino-1-(2-bromo-3-fluorophenyl)ethan-1-one | 2,5-Bis(2-bromo-3-fluorophenyl)pyrazine | Pyrazine |

| This compound, 1,2-Diaminobenzene | Dihydroquinoxaline derivative | Substituted Quinoxaline (B1680401) | Quinoxaline |

Radical and Photochemical Transformations

The presence of a carbon-bromine bond and a carbonyl group makes this compound susceptible to radical and photochemical reactions. These transformations can generate highly reactive intermediates, opening up alternative synthetic pathways.

Photoinduced Processes and Generation of Reactive Intermediates

Phenacyl bromides are known to undergo photoinduced reactions. jst.go.jpnih.govelsevierpure.comresearchgate.net Upon irradiation with light of a suitable wavelength, typically UV or visible light, the molecule can be excited to a higher energy state. jst.go.jp This can lead to homolytic cleavage of the carbon-bromine bond at the α-position, generating a phenacyl radical and a bromine radical. jst.go.jpfrontiersin.org This process is a Norrish Type I cleavage.

The generated phenacyl radical is a key reactive intermediate that can participate in various subsequent reactions, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 2-bromo-3-fluoroacetophenone.

Dimerization: Two phenacyl radicals can couple to form a 1,4-dicarbonyl compound.

Addition to Alkenes: The radical can add to a double bond, initiating a polymerization process or forming a new carbon-carbon bond. frontiersin.org

Recent studies have shown that phenacyl bromides can act as photoinitiators for radical polymerization. frontiersin.org Furthermore, photoinduced reductive dehalogenation of phenacyl bromides can be achieved using photosensitizers, where a single electron transfer to the phenacyl bromide leads to the formation of the phenacyl radical. jst.go.jpnih.gov

| Condition | Process | Reactive Intermediate | Potential Product |

| UV/Visible Light Irradiation | Homolytic C-Br Cleavage (Norrish Type I) | 2-Bromo-3-fluorophenacyl radical | 2-Bromo-3-fluoroacetophenone |

| Photoredox Catalysis | Single Electron Transfer | 2-Bromo-3-fluorophenacyl radical | Reductive dehalogenation products |

Electronic and Steric Effects of Bromine and Fluorine Substituents on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric properties of its bromine and fluorine substituents on the phenyl ring.

Electronic Effects:

Fluorine (meta-position): Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). From the meta position, its resonance effect (+R) is negligible. This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the electrophilicity of the carbonyl carbon. This can facilitate nucleophilic attack at the carbonyl group, as seen in the cyclization step of the Hantzsch synthesis.

Bromine (ortho-position): Bromine is also an electronegative halogen, exhibiting an electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can be donated to the aromatic ring via resonance (+R). As an ortho substituent, both effects are operative. The inductive effect of bromine, combined with that of the meta-fluorine, renders the phenyl ring relatively electron-poor. This enhances the reactivity of the α-bromo group towards nucleophilic substitution by stabilizing the transition state.

Steric Effects:

Bromine (ortho-position): The bromine atom at the ortho position introduces significant steric hindrance around the carbonyl group and the α-carbon. This can have several consequences:

It can hinder the approach of bulky nucleophiles to the carbonyl carbon.

It may force the haloacetyl group out of the plane of the benzene (B151609) ring, which could potentially reduce the electronic communication between the carbonyl group and the aromatic ring.

Studies on ortho-substituted phenacyl bromides have shown that increasing steric bulk at the ortho position can diminish the rate of nucleophilic displacement, a phenomenon attributed to rotational barrier effects and repulsive interactions. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromine | ortho | -I, +R (net electron-withdrawing) | High | Increases electrophilicity of carbonyl, may hinder nucleophilic attack |

| Fluorine | meta | -I (strong electron-withdrawing) | Low | Increases electrophilicity of carbonyl |

Applications of 2 Bromo 3 Fluorophenacyl Bromide in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Bromo-3-fluorophenacyl bromide, also known as 2-bromo-1-(3-fluorophenyl)ethanone, serves as a pivotal intermediate in the synthesis of more intricate molecular structures. smolecule.comnbinno.com The presence of two key reactive sites—the bromine atom on the α-carbon of the ketone and the fluorine atom on the phenyl ring—allows for a variety of chemical transformations. ossila.com The α-bromo group is susceptible to nucleophilic substitution, a fundamental reaction in forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com This reactivity makes it a valuable reagent for constructing complex scaffolds, particularly in the pharmaceutical and materials science sectors.

Construction of Diverse Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of heterocyclic compounds, which are core components in many areas of chemistry, including medicinal chemistry and materials science. ossila.comacs.org Its ability to react with various binucleophiles provides direct routes to important heterocyclic rings.

This compound is a key precursor in the synthesis of substituted pyrazine (B50134) derivatives. ossila.com A common method involves the reaction of 2-bromo-3′-fluoroacetophenone with ortho-phenylenediamine derivatives to yield the target pyrazine rings. ossila.com These resulting pyrazine-based ligands have been successfully incorporated into iridium(III) complexes. ossila.com Notably, these iridium-pyrazine complexes exhibit phosphorescence, emitting light in the yellow to deep-red region of the spectrum (λem = 579–655 nm), highlighting their potential in the development of advanced phosphorescent materials. ossila.com

Furthermore, phenacyl bromides are widely used in the synthesis of pyridine (B92270) derivatives. A classical and effective method is the cyclization reaction between a phenacyl bromide and a 2-aminopyridine, which leads to the formation of the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in numerous biologically active compounds and ligands for metal catalysts. bhu.ac.in

The construction of thiazole (B1198619) rings is one of the most prominent applications of this compound, typically achieved through the Hantzsch thiazole synthesis. ossila.com In this reaction, the phenacyl bromide is condensed with a compound containing a thioamide functional group. For example, reacting 2-bromo-3′-fluoroacetophenone with thiourea (B124793) in refluxing ethanol (B145695) directly produces 4-(3-fluorophenyl)thiazole (B13156999) derivatives. ossila.com

This methodology has been extended to create complex thiazole-based hybrid molecules by using more elaborate thioamide-containing precursors. acs.org For instance, the condensation of this compound with various pyrazoline-carbothioamides results in the formation of thiazolyl-pyrazoline hybrids. acs.org This strategy of molecular hybridization is employed to enhance the biological efficacy of the resulting compounds. acs.org

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | General Reaction Partner | Resulting Compound Class |

| Pyrazine | ortho-Phenylenediamine | Substituted Pyrazines |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Fused Pyridine Derivatives |

| Thiazole | Thiourea / Thioamides | Thiazole Derivatives |

| Thiazole-Pyrazoline Hybrid | Pyrazoline-carbothioamide | Thiazolyl-Pyrazoline Hybrids |

| Thiazolo[3,2-b] ossila.comsmolecule.comCurrent time information in Bangalore, IN.triazole | 4-Amino-3-mercapto-1,2,4-triazole | Fused Triazole Derivatives |

This compound is a valuable reagent for synthesizing fused heterocyclic systems, such as thiazolo[3,2-b] ossila.comsmolecule.comCurrent time information in Bangalore, IN.triazoles. nbinno.com The established synthetic route involves the cyclocondensation of a phenacyl bromide with a 4-amino-3-mercapto-1,2,4-triazole derivative. nih.gov In this reaction, the α-bromoketone of the phenacyl bromide reacts with the nucleophilic sulfur and nitrogen atoms of the triazole to construct the fused thiazole ring. This method provides an efficient pathway to a class of compounds that are investigated for a range of biological activities. nbinno.com

Development of Ligands for Transition Metal Catalysis

The heterocyclic molecules synthesized from this compound often serve as functional ligands for transition metal catalysis. ossila.commedchemexpress.com The nitrogen and sulfur atoms within the pyrazine and thiazole rings act as coordination sites for metal ions. ossila.comacs.org

A significant example is the use of pyrazine derivatives synthesized from this compound as ligands for iridium. ossila.com The resulting phosphorescent iridium(III) complexes are a testament to the utility of this precursor in creating tailored ligands for specific applications in materials science and photonics. ossila.com Similarly, other derivatives can be used in the synthesis of ligands for catalysts in various organic transformations. medchemexpress.com

Precursor for Functional Materials in Electronics and Photonics

The unique electronic properties conferred by the fluorine and bromine substituents make derivatives of this compound attractive precursors for functional materials. smolecule.com The application of its pyrazine derivatives in phosphorescent iridium(III) complexes is a direct example of its role in developing materials for photonics, such as in organic light-emitting diodes (OLEDs). ossila.com The ability to tune the emission color of these complexes demonstrates the fine control over material properties that can be achieved starting from this precursor. ossila.com The incorporation of the fluorophenylthiazole moiety into larger molecular structures is also explored for creating materials with specific electronic characteristics for applications in materials science.

Utilization in Multi-Component and Cascade Reaction Sequences

This compound is a highly reactive and versatile bifunctional building block, making it a valuable substrate for advanced organic synthesis, particularly in the construction of complex molecular architectures through multi-component reactions (MCRs) and cascade sequences. Its utility stems from the presence of two distinct electrophilic centers: the highly reactive α-bromomethyl group and the carbonyl carbon, which can participate in a variety of bond-forming transformations.

The strategic placement of a fluorine atom at the meta-position of the phenyl ring influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon and potentially modulating the reactivity and selectivity of the synthetic transformations. This electronic modification, combined with the inherent reactivity of the α-bromo ketone moiety, allows for its participation in one-pot reactions that efficiently build molecular complexity from simple precursors.

The primary application of α-halo ketones like this compound in MCRs is in the synthesis of diverse heterocyclic scaffolds. These reactions are prized for their efficiency, atom economy, and ability to generate libraries of structurally related compounds in a single synthetic operation. For instance, it is a key precursor in reactions analogous to the classic Hantzsch thiazole synthesis. In such a reaction, this compound can react with a thioamide or thiourea derivative to construct the thiazole ring, a core structure in many medicinally important compounds. ossila.com

While extensive peer-reviewed studies detailing the specific use of this compound in a wide array of MCRs are not broadly documented, its reactivity profile is analogous to other substituted phenacyl bromides that are widely used in these transformations. researchgate.netacs.org The reaction typically proceeds via initial nucleophilic attack on the α-carbon, displacing the bromide, followed by a subsequent condensation and cyclization involving the ketone functionality.

Cascade reactions, which involve two or more bond-forming steps that occur sequentially in a single operation without the isolation of intermediates, represent another area where this compound serves as a key starting material. An initial intermolecular reaction, for example, the formation of a thiazole ring, can be designed to generate a product that is primed for a subsequent, spontaneous intramolecular cyclization, leading to more complex, fused heterocyclic systems. This approach avoids multiple purification steps and reduces solvent waste, aligning with the principles of green chemistry.

The table below illustrates a representative multi-component reaction for the synthesis of a substituted thiazole, demonstrating the utility of this compound as a key reactant.

Table 1: Representative Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Conditions |

|---|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(3-fluorophenyl)thiazole | Three-component condensation/cyclization | Ethanol, Reflux |

This reaction exemplifies how the compound can be used to rapidly assemble heterocyclic structures. The initial step is the S-alkylation of thiourea by the reactive α-bromomethyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The principles of this reaction can be extended to more complex cascade sequences by using more functionalized thioamide-containing reactants.

Biological and Biomedical Research Applications of 2 Bromo 3 Fluorophenacyl Bromide and Its Derivatives Excluding Clinical Human Trial Data

Biochemical Assay Reagents and Enzyme Inhibition Studies

The reactivity of the α-bromoacetyl group makes phenacyl bromides, including 2-bromo-3-fluorophenacyl bromide, valuable reagents for studying enzyme structure and function. They can act as covalent modifiers of specific amino acid residues, such as cysteine and histidine, leading to enzyme inhibition and allowing for the characterization of active sites. researchgate.netnih.gov

Investigations into Cytochrome P450 Enzyme Interactions

While direct studies on this compound are limited, research on its isomers provides insight into potential applications. For instance, 2-bromo-4'-fluoroacetophenone, an isomer, has been identified as a compound that targets cytochrome P450 (CYP450) enzymes. The CYP450 superfamily of enzymes is central to drug metabolism, and their inhibition can significantly alter the pharmacokinetics of various therapeutic agents. The interaction of fluorinated acetophenone (B1666503) derivatives with these enzymes highlights a potential area of investigation for this compound in the context of drug metabolism and toxicology research.

Studies on Glutathione (B108866) S-transferase Omega 1 (GSTO1) Inhibition

This compound is a key precursor in the synthesis of potent inhibitors for Glutathione S-transferase Omega 1 (GSTO1). ossila.com GSTO1 is an atypical glutathione S-transferase that plays a role in inflammatory processes and has been identified as a potential target in oncology. researchgate.netnih.gov

The primary synthetic route involves the reaction of this compound with thiourea (B124793) to form a thiazole (B1198619) ring system. ossila.com This thiazole scaffold is a core component of highly potent GSTO1 inhibitors. For example, researchers have designed and synthesized N-(5-phenylthiazol-2-yl)acrylamides that covalently bind to the catalytic cysteine (Cys32) in the active site of GSTO1. researchgate.netnih.gov This targeted covalent inhibition mechanism is crucial for the enzyme's inactivation. Starting from a thiazole derivative, structure-based design has led to the development of inhibitors with nanomolar potency. researchgate.netnih.gov The role of this compound as a starting material for these thiazole-based inhibitors underscores its importance in developing chemical tools to study GSTO1 function and its potential as a therapeutic target. ossila.comresearchgate.net

Table 1: Research on GSTO1 Inhibition using Thiazole Derivatives

| Starting Material | Target Enzyme | Resulting Scaffold | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Bromo-3'-fluoroacetophenone | Glutathione S-transferase Omega 1 (GSTO1) | Thiazolyl derivatives | Precursor for the synthesis of GSTO1 inhibitors. | ossila.com |

Development of Chemical Probes for Cellular Imaging and Biological Systems

The structural features of this compound make it and its derivatives suitable for the development of chemical probes used to visualize and investigate cellular processes. chemimpex.com

Design and Application of Fluorescent Probes

Halogenated phenacyl bromides are employed as intermediates in the creation of fluorescent probes for biological imaging. chemimpex.comlookchem.com These probes allow for the real-time visualization of cellular components and processes. For example, related compounds like 3-bromo-5-fluorophenacyl bromide and 3-chloro-4-fluorophenacyl bromide are utilized in the synthesis of such probes. chemimpex.com The synthesis often involves the reaction of the phenacyl bromide with a fluorophore-containing molecule or the construction of a fluorescent heterocyclic system. The reactivity of the α-bromo ketone allows for its conjugation to various molecules to generate targeted probes. lookchem.comnih.govrsc.orgnih.gov The resulting probes can be used in fluorescence microscopy to study enzyme activity, protein interactions, and other dynamic events within living cells. chemimpex.com

Exploration as Photoaffinity Labeling Agents

Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions. It involves a probe that binds to its target and, upon photoactivation, forms a covalent bond, permanently labeling the target protein. The phenacyl bromide scaffold is a known entity in this field. An isomer, 4-fluorophenacyl bromide, has been used in photoaffinity labeling applications. Furthermore, its fluorine-18 (B77423) radiolabeled counterpart, 4-[¹⁸F]fluorophenacyl bromide, has been synthesized for the covalent labeling of proteins for positron emission tomography (PET) imaging. snmjournals.orgontosight.aisnmjournals.org This reagent reacts with proteins under mild conditions, demonstrating the utility of the fluorophenacyl bromide structure for creating probes that can trace biological processes in vivo. snmjournals.orgsnmjournals.org These examples suggest the potential of this compound as a basis for designing novel photoaffinity probes.

Table 2: Applications of Fluorophenacyl Bromide Derivatives in Chemical Probe Development

| Compound/Derivative | Application Area | Specific Use | Key Feature | Reference(s) |

|---|---|---|---|---|

| 3-Bromo-5-fluorophenacyl bromide | Fluorescent Probes | Intermediate for creating probes for cellular imaging. | Versatile scaffold for synthesizing fluorescent molecules. | |

| 3-Chloro-4-fluorophenacyl bromide | Fluorescent Probes | Employed in creating probes for visualizing cellular processes. | Reactive moiety allows for efficient synthesis of complex probes. | chemimpex.com |

| 4-[¹⁸F]Fluorophenacyl bromide | Photoaffinity Labeling (PET) | Covalent labeling of proteins for in vivo imaging. | Incorporation of ¹⁸F allows for non-invasive tracking. | snmjournals.orgsnmjournals.org |

Research in Antiparasitic Agents (e.g., against Trypanosoma brucei)

Trypanosoma brucei is the parasite responsible for African trypanosomiasis, or sleeping sickness, a fatal disease if left untreated. nih.gov There is a continuous search for new and more effective therapeutic agents. Research has shown that derivatives of this compound are valuable in the development of potential antiparasitic compounds.

Specifically, thiazole derivatives synthesized from 2-bromo-3'-fluoroacetophenone (3-fluorophenacyl bromide) are being investigated for their activity against Trypanosoma brucei. ossila.com The synthesis typically involves a Hantzsch thiazole synthesis, reacting the phenacyl bromide with a thiourea or thioamide. ossila.comnih.govacs.org This chemical pathway provides access to a wide range of thiazole-containing compounds. Many thiazole derivatives have shown promising antiparasitic activity, including against Trypanosoma species. nih.govacs.orgmdpi.comresearchgate.netresearchgate.net The ability to readily synthesize these derivatives using this compound positions it as an important starting material in the discovery pipeline for new anti-trypanosomal agents.

Table 3: List of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 2-Bromo-1-(3-fluorophenyl)ethan-1-one; 3-Fluorophenacyl bromide |

| 2-Bromo-4'-fluoroacetophenone | 4-Fluorophenacyl bromide; ω-Bromo-4-fluoroacetophenone |

| 3-Bromo-5-fluorophenacyl bromide | 2-Bromo-1-(3-bromo-5-fluorophenyl)ethanone |

| 3-Chloro-4-fluorophenacyl bromide | 2-Bromo-3'-chloro-4'-fluoroacetophenone |

| 4-[¹⁸F]Fluorophenacyl bromide | N/A |

| Thiourea | N/A |

No Evidence Found for "this compound" in PET Radiopharmaceutical Chemistry

Despite a thorough investigation of scientific literature, no specific information or research data could be found regarding the application of the chemical compound "this compound" in the field of radiopharmaceutical chemistry for Positron Emission Tomography (PET).

Searches for the development of fluorine-18 labeled phenacyl bromide derivatives as prosthetic groups and strategies for radiolabeling biomolecules and peptides consistently point to the use of a different isomer, namely 4-fluorophenacyl bromide ([¹⁸F]FPB) . This compound has been documented as a useful prosthetic group for the alkylation of biomolecules, particularly for labeling thiol groups on peptides and proteins.

However, the specific compound "this compound" does not appear in the reviewed literature within the context of PET radiopharmaceutical development. This suggests that this particular isomer is not a commonly used or reported agent for these applications. Therefore, the requested article focusing on the biological and biomedical research applications of "this compound" in PET chemistry cannot be generated due to the absence of relevant scientific data.

Further research would be required to determine if "this compound" has been synthesized and studied for other purposes outside of PET imaging or if it holds any potential, as yet unexplored, for radiolabeling applications. At present, the scientific record on this specific compound in the requested context is void.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms in a molecule, respectively. For the analog 2-Bromo-1-(3-fluorophenyl)ethanone, the following spectral data has been reported. rsc.org

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the two protons of the bromomethyl group (-CH₂Br) at approximately 4.42 ppm. rsc.org The aromatic protons appear as a series of multiplets in the range of 7.29-7.79 ppm. rsc.org

The ¹³C NMR spectrum of 2-Bromo-1-(3-fluorophenyl)ethanone in CDCl₃ displays a signal for the bromomethyl carbon at around 30.44 ppm. rsc.org The carbonyl carbon (C=O) resonates at approximately 190.10 ppm. rsc.org The aromatic carbons show several signals, with the carbon attached to the fluorine atom exhibiting a large coupling constant (J = 248.85 Hz), a characteristic feature of carbon-fluorine coupling. rsc.org The other aromatic carbons appear at chemical shifts influenced by the fluorine and bromoacetyl substituents. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.79-7.76 | m | Aromatic CH |

| ¹H | 7.70-7.66 | m | Aromatic CH |

| ¹H | 7.52-7.46 | m | Aromatic CH |

| ¹H | 7.35-7.29 | m | Aromatic CH |

| ¹H | 4.42 | s | -CH₂Br |

| ¹³C | 190.10 | s | C=O |

| ¹³C | 162.84 | d, J = 248.85 | C-F |

| ¹³C | 135.93 | d, J = 6.35 | Aromatic C |

| ¹³C | 130.54 | d, J = 7.26 | Aromatic C |

| ¹³C | 124.70 | d, J = 2.72 | Aromatic C |

| ¹³C | 121.04 | d, J = 21.79 | Aromatic C |

| ¹³C | 115.68 | d, J = 22.70 | Aromatic C |

| ¹³C | 30.44 | s | -CH₂Br |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural Information

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

For 2-Bromo-1-(3-fluorophenyl)ethanone, the IR spectrum (KBr) shows a strong absorption band for the carbonyl group (C=O) stretching vibration around 1688 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed around 3075 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. rsc.org The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 1300 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. libretexts.org In the case of substituted phenacyl bromides, Raman spectra can provide insights into the catalyst's structure and the presence of adsorbates and reaction intermediates. rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3075 |

| Aliphatic C-H Stretch | 2944 |

| C=O Stretch | 1688 |

| Aromatic C=C Stretch | 1588, 1485, 1443 |

| C-F Stretch | 1233, 1147 |

| C-Br Stretch | 700, 676, 619, 527 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For 2-Bromo-3-fluorophenacyl bromide (C₈H₅Br₂FO), the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4.

The fragmentation of phenacyl bromides upon electron impact typically involves cleavage of the C-C bond between the carbonyl group and the bromomethyl group, as well as cleavage of the C-Br bond. acs.orgraco.cat Common fragments would include the 2-bromo-3-fluorobenzoyl cation and the bromomethyl cation.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, studies on similar substituted phenacyl bromides have been conducted. nih.govnih.govresearchgate.net These studies are crucial for unambiguously confirming the molecular structure and understanding the packing of molecules in the solid state, which can be influenced by intermolecular interactions such as hydrogen bonding and halogen bonding. nih.gov

Computational and Theoretical Investigations of 2 Bromo 3 Fluorophenacyl Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-3-fluorophenacyl bromide. These methods are used to model the distribution of electrons within the molecule and to predict its behavior in chemical reactions.

Ab initio methods, while computationally more demanding, offer a higher level of theory and are used for benchmarking results obtained from DFT. Both approaches are crucial for obtaining a reliable picture of the molecule's electronic characteristics. The local minimum energy for a related compound, 2-bromo-3-hydroxy-6-methylpyridine, was determined using the B3LYP method with a 6-311G(d,p) basis set, showcasing the utility of these methods in structural optimization. jocpr.com

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cureffi.orgimperial.ac.uk The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

In the case of this compound, the HOMO is expected to be located primarily on the substituted phenyl ring, while the LUMO is likely centered on the α-carbon of the bromoacetyl group, which is the typical site for nucleophilic attack. ias.ac.inyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For a related pyridine (B92270) derivative, the HOMO-LUMO gap was calculated to be -5.39512 eV, providing an indication of its reactive nature. jocpr.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time. mdpi.comscielo.br For a flexible molecule like this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring and the carbonyl group, can lead to various conformers.

MD simulations can map the potential energy surface associated with these rotational degrees of freedom, identifying low-energy conformations that are likely to be populated at a given temperature. While specific MD studies on this compound are not prevalent, the methodology has been successfully applied to a wide range of organic molecules to understand their dynamic behavior and conformational preferences. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon. DFT calculations can be used to model the reaction pathway, for example, in a reaction with a nucleophile like pyridine. researchgate.net

These models can help distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise mechanism involving a tetrahedral intermediate. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. orgoreview.com The transition state, which represents the highest energy point along the reaction coordinate, is a critical structure for determining the reaction rate. bath.ac.uknih.gov Computational studies on related phenacyl bromides have shown that the structure of the transition state can be influenced by substituents on both the nucleophile and the phenacyl bromide. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Theoretical UV-Vis Spectra, NMR Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT is a well-established technique. mdpi.comfrontiersin.org By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. acs.orgmodgraph.co.uk These predicted shifts can aid in the assignment of experimental spectra and provide confidence in the structural elucidation.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general knowledge of similar compounds.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl C | 190.5 | Aromatic CH | 7.2-7.8 |

| α-Carbon | 35.0 | Methylene (B1212753) CH₂ | 4.5 |

| Aromatic C-Br | 120.0 | ||

| Aromatic C-F | 160.0 (d, JCF ≈ 250 Hz) | ||

| Other Aromatic C | 115.0-135.0 | ||

| This table is illustrative and actual values would require specific DFT calculations. |

Theoretical UV-Vis spectra can also be calculated using time-dependent DFT (TD-DFT) to predict the electronic transitions and thus the absorption maxima.

Photodissociation Dynamics and Potential Energy Surface (PES) Mapping

The study of photodissociation dynamics investigates how a molecule breaks apart upon absorbing light. For halogenated aromatic compounds, a common photodissociation pathway is the cleavage of the carbon-halogen bond. nih.gov In this compound, the C-Br bond is weaker than the C-F bond and is therefore more likely to undergo photodissociation.

Potential Energy Surface (PES) mapping is a crucial tool for understanding these processes. fiveable.melongdom.org A PES represents the energy of the molecule as a function of its geometry. springerprofessional.de By mapping the PES for the ground and excited electronic states, it is possible to identify the pathways for photodissociation. nih.govchemrxiv.org For instance, upon excitation to an excited state, the molecule can evolve along the PES, leading to the dissociation of the C-Br bond. nih.gov Theoretical studies on similar molecules like bromo-3-fluorobenzene have shown that photodissociation can occur through different electronic states and pathways. nih.gov

Environmental Chemistry Perspectives

Studies on the Degradation Pathways of Halogenated Organic Pollutants

Halogenated organic compounds can be transformed in the environment through various biotic and abiotic processes. The carbon-halogen bond strength is a key factor determining their persistence, with degradation becoming more challenging with increased halogenation. epa.govrsc.org The degradation pathways are crucial as they determine the ultimate fate of the pollutant and can sometimes lead to the formation of transformation products with different toxicity profiles.

Microbial degradation is a primary pathway for the natural attenuation of these pollutants. mdpi.comresearchgate.net Microorganisms have evolved a diverse array of enzymes and metabolic pathways to break down these synthetic compounds. nih.govnih.gov These processes can be broadly categorized as:

Reductive Dehalogenation: This is a key process under anaerobic (oxygen-deficient) conditions. epa.gov Certain bacteria, known as organohalide-respiring bacteria, can use halogenated compounds as electron acceptors in their metabolism, effectively replacing the halogen with a hydrogen atom. researchgate.net This process is particularly effective for highly halogenated compounds. epa.gov For instance, bacteria like Dehalococcoides spp. are known to reductively dechlorinate compounds such as polychlorinated biphenyls (PCBs) and trichloroethylene (B50587) (TCE). mdpi.com

Oxidative Dehalogenation: In aerobic (oxygen-rich) environments, microorganisms utilize oxygenases to initiate the breakdown of halogenated aromatic compounds. mdpi.com These enzymes introduce oxygen atoms into the aromatic ring, leading to ring cleavage and subsequent degradation. Fungi, such as Phanerochaete chrysosporium, are also known to produce powerful extracellular enzymes like peroxidases that can oxidatively degrade a wide range of persistent pollutants. mdpi.com

Hydrolytic Dehalogenation: This involves the cleavage of a carbon-halogen bond by the action of water, often catalyzed by microbial enzymes called dehalogenases.

Besides microbial action, chemical degradation processes can also play a role. Advanced electrocatalytic redox processes are being explored as a remediation technique for halogenated organic pollutants in water. rsc.orgrsc.org These methods use electrical energy to drive reduction or oxidation reactions that break the carbon-halogen bonds. acs.org

While direct research on 2-Bromo-3-fluorophenacyl bromide is limited, a structurally similar compound, 3-Chloro-4-fluorophenacyl bromide, is used by researchers to investigate the degradation pathways of pollutants. chemimpex.com This suggests that phenacyl halides are recognized as a relevant class of compounds for such environmental studies. Given its structure as a brominated and fluorinated acetophenone (B1666503) derivative, it is plausible that this compound would be susceptible to both reductive and oxidative degradation pathways, depending on the environmental conditions.

| Degradation Pathway | Description | Environmental Condition | Examples of Affected Pollutants | Key Microorganisms/Processes |

|---|---|---|---|---|

| Reductive Dehalogenation | Removal of a halogen atom with the addition of electrons, replacing the halogen with hydrogen. epa.govresearchgate.net | Anaerobic | Polychlorinated biphenyls (PCBs), Trichloroethylene (TCE) mdpi.com | Dehalococcoides spp., Archaeoglobus fulgidus mdpi.com |

| Oxidative Dehalogenation | Incorporation of oxygen into the molecule, typically leading to ring cleavage in aromatic compounds. mdpi.com | Aerobic | Polycyclic Aromatic Hydrocarbons (PAHs), Chlorinated hydrocarbons mdpi.com | Pseudomonas putida, Phanerochaete chrysosporium mdpi.com |

| Electrochemical Reduction | Use of an electric current to drive the reductive cleavage of carbon-halogen bonds. acs.org | Engineered Systems | Chlorofluorocarbons, Pesticides, Disinfection Byproducts acs.org | Electrocatalytic systems rsc.org |

Implications for Environmental Monitoring and Remediation Research

Understanding the degradation pathways of compounds like this compound has significant implications for environmental science.

For environmental monitoring , knowledge of potential degradation products is essential. Monitoring programs that only test for the parent compound may fail to detect the presence of its transformation products, which could also be harmful. rsc.org Modern analytical methods are increasingly used to identify a wide range of previously undetected disinfection byproducts (DBPs) and other transformation products in the environment. rsc.org Therefore, a comprehensive monitoring strategy requires tracking both the original pollutant and its key degradation intermediates.

For environmental remediation , this knowledge is fundamental to developing effective cleanup technologies. epa.gov Bioremediation, which uses microorganisms to clean up contaminated sites, is a promising and cost-effective approach. researchgate.net It can be enhanced through:

Biostimulation: This involves modifying the environmental conditions (e.g., adding nutrients or electron donors) to stimulate the activity of native microorganisms capable of degrading the pollutant. researchgate.net

Bioaugmentation: This involves introducing specific, highly effective microbial strains to a contaminated site to enhance the degradation rate. researchgate.net

Research into the genetic basis of microbial catabolism allows for the potential engineering of microorganisms with enhanced degradative capabilities for specific recalcitrant compounds. researchgate.netnih.govnih.gov Furthermore, chemical remediation techniques, such as advanced oxidation/reduction processes, are being developed and optimized based on the mechanistic understanding of how these pollutants are transformed. rsc.org The goal is to develop scalable and efficient technologies that can mineralize these organic pollutants into non-toxic substances like carbon dioxide, water, and inorganic halides. rsc.org

| Strategy | Approach | Principle | Reference |

|---|---|---|---|

| Biostimulation | In-situ | Amending the environment to enhance the activity of indigenous dehalogenating microbes. | researchgate.net |

| Bioaugmentation | In-situ / Ex-situ | Inoculating a contaminated site with non-native microorganisms known to degrade the target pollutant. | researchgate.net |

| Electrochemical Remediation | Ex-situ | Applying an electrical current through catalysts to degrade pollutants via reduction or oxidation. | rsc.orgacs.org |

| Monitored Natural Attenuation | In-situ | Relying on natural physical, chemical, and biological processes to reduce contaminant concentrations over time. | epa.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of phenacyl bromides has traditionally relied on the bromination of the corresponding acetophenones. researchgate.net However, modern synthetic chemistry is continuously striving for more efficient, selective, and environmentally benign methodologies. Future research into the synthesis of 2-Bromo-3-fluorophenacyl bromide will likely focus on several key areas:

Advanced Catalytic Systems: The development of novel catalysts is paramount. This includes exploring the use of solid-supported catalysts, which offer advantages in terms of recyclability and ease of separation. longdom.org For instance, the use of a zirconium tungstate (B81510) catalyst has shown promise in the synthesis of quinoxalines from phenacyl bromides. longdom.org Furthermore, metal-free catalytic systems are gaining traction to avoid potential metal contamination in the final products. ias.ac.in

Alternative Brominating Agents: While molecular bromine has been a common reagent, its use presents safety and environmental concerns. mdpi.com Research into milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in conjunction with catalysts like Amberlyst-15, offers a safer alternative. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction control, scalability, and reduced reaction times. Microwave-assisted synthesis has already been successfully employed for the synthesis of imidazole (B134444) derivatives from phenacyl bromides. researchgate.net The application of these techniques to the synthesis of this compound could lead to more efficient and reproducible production.

One-Pot and Multicomponent Reactions: The trend towards more streamlined synthetic processes will drive the exploration of one-pot and multicomponent reactions for the direct synthesis of complex molecules from this compound. researchgate.netsci-hub.ru This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

Expanded Applications in Drug Discovery and Chemical Biology beyond Current Scope

Halogenated compounds play a significant role in medicinal chemistry, with halogen bonding being increasingly recognized as a crucial interaction for enhancing ligand-receptor binding. nih.gov The unique electronic properties conferred by the bromo and fluoro substituents in this compound make it an intriguing candidate for drug discovery and as a tool in chemical biology.

Scaffold for Novel Therapeutics: Phenacyl bromide derivatives are precursors to a wide array of biologically active heterocyclic compounds, including thiazoles, imidazoles, and quinoxalines. longdom.orgnih.govtandfonline.com These scaffolds are found in drugs with anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govacs.org Future research will likely involve the use of this compound to synthesize novel libraries of compounds for screening against a diverse range of biological targets. The presence of both bromine and fluorine could lead to compounds with enhanced potency and altered pharmacokinetic profiles.

Development of Biochemical Probes: Phenacyl bromides have been utilized as chromophoric reagents and photoaffinity labels to study protein structure and function. nd.eduacs.org The specific reactivity of the α-bromoketone moiety allows for the targeted modification of amino acid residues. This compound could be developed into highly specific probes for studying enzymes and receptors, with the fluorine atom potentially serving as a reporter for NMR studies.

Targeted Covalent Inhibitors: The electrophilic nature of the phenacyl bromide makes it a suitable warhead for the design of targeted covalent inhibitors. These inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action. The reactivity of the α-bromoketone in this compound could be fine-tuned by the electronic effects of the aromatic substituents to achieve selective covalent modification of a target protein.

Integration into Advanced Materials Science for Smart Systems

The unique properties of halogenated organic molecules are also being harnessed in the field of materials science. The incorporation of this compound into polymeric or crystalline structures could lead to materials with novel and tunable properties.

Functional Polymers and Photoinitiators: Phenacyl bromide itself has been explored as a photoinitiator for radical polymerization, leading to the synthesis of polymers with bromine end-functionality. frontiersin.org This functionality can be further exploited for the creation of block copolymers. The specific substitution pattern of this compound could influence the efficiency of photoinitiation and the properties of the resulting polymers.

Crystal Engineering and Nanocrystal Design: The shape and properties of nanocrystals can be controlled by the use of specific reagents. acs.org For instance, the difference of a single methylene (B1212753) group between benzoyl bromide and phenacyl bromide leads to the formation of cubic versus dodecahedral CsPbBr3 nanocrystals, respectively. acs.org The distinct electronic and steric properties of this compound could be exploited to direct the formation of novel nanocrystal morphologies with unique optical or electronic properties.

Organic Semiconductors: Quinoxaline (B1680401) derivatives, which can be synthesized from phenacyl bromides, have applications as organic semiconductors and luminescent materials. longdom.org The introduction of fluorine and bromine atoms into the quinoxaline core via this compound could modulate the electronic properties of these materials, potentially leading to improved performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Fostering New Applications of Halogenated Phenacyl Bromides

The full potential of this compound will likely be realized through collaborations that bridge traditional scientific disciplines.

Chemistry and Biology: The interface of chemistry and biology is a fertile ground for innovation. ucsb.edu Collaborative efforts between synthetic chemists and biologists will be crucial for designing and evaluating novel therapeutic agents and biochemical probes derived from this compound.

Materials Science and Engineering: The development of advanced materials requires a deep understanding of both chemical synthesis and material properties. Partnerships between chemists and materials scientists will be essential for integrating this compound into smart systems and functional devices.

Computational Chemistry and Experimental Science: Computational modeling and theoretical calculations are becoming increasingly important in predicting the properties and reactivity of new molecules. nih.gov The synergy between computational and experimental approaches will accelerate the discovery and optimization of new applications for halogenated phenacyl bromides. For example, computational studies can help predict the strength of halogen bonding interactions in biological systems or the electronic properties of new materials, guiding experimental efforts.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-fluorophenacyl bromide with high purity?

- Methodological Answer : The synthesis typically involves halogenation of fluorinated acetophenone derivatives. For example, bromination of 3-fluorophenacyl bromide using reagents like or (N-bromosuccinimide) under controlled conditions. Key steps include:

- Precursor selection : Start with 3-fluorophenacyl alcohol or a related precursor to introduce bromine at the α-position.

- Reaction optimization : Use anhydrous conditions and inert gas (e.g., ) to prevent hydrolysis or side reactions.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Temperature control : Maintain temperatures between 0–5°C during bromination to suppress polybromination.

- Solvent choice : Use polar aprotic solvents (e.g., ) to stabilize intermediates.

- Stoichiometry : Employ a 1.1:1 molar ratio of brominating agent to precursor to avoid excess reagent.

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 7:3) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : , , and NMR to verify substituent positions and electronic environments. For example, NMR can distinguish between ortho/para fluorine effects .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (, expected ).

- Purity assessment : HPLC with UV detection () or GC-MS for volatile impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution (S2) reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Basis sets like 6-31G(d,p) for lighter atoms and LANL2DZ for bromine improve accuracy.

- Regioselectivity analysis : Compare activation energies for bromine substitution at different positions. The fluoro group’s electron-withdrawing effect may stabilize negative charge buildup during S2 mechanisms.

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants in ) .

Q. What strategies resolve conflicting data between NMR and X-ray crystallography for derivatives of this compound?

- Methodological Answer :

- Dynamic effects : NMR captures solution-phase conformers, while X-ray shows static solid-state structures. Perform variable-temperature NMR to assess rotational barriers.

- Crystallization conditions : Optimize solvent systems (e.g., ether/pentane) to obtain single crystals. Use synchrotron radiation for high-resolution X-ray data.

- Cross-validation : Compare computed NMR chemical shifts (via DFT) with experimental values to identify discrepancies .

Q. How do steric and electronic effects of bromo/fluoro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate steric hindrance models (e.g., using SambVca software) to predict accessibility of the bromine site.

- Electronic analysis : Measure Hammett parameters () for substituents; the fluoro group’s effect enhances electrophilicity at the α-carbon.

- Case study : In Suzuki-Miyaura couplings, the fluoro group directs palladium catalysts to the para position, while bromine acts as the leaving group. Use -NMR to track coupling efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting point data reported for this compound?

- Methodological Answer :

- Source evaluation : Compare data from peer-reviewed journals vs. supplier catalogs. For example, reports melting points for analogous bromo-fluoro compounds (e.g., 112–115°C for 2-Bromo-1-(4-morpholinophenyl)-1-ethanone).

- Experimental replication : Perform DSC (differential scanning calorimetry) with a heating rate of 10°C/min under .

- Impurity check : Use elemental analysis () to confirm stoichiometry; trace solvents (e.g., ) can depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.